molecular formula C7H11NO2S B13626506 Methyl (2S)-2-isothiocyanatopentanoate

Methyl (2S)-2-isothiocyanatopentanoate

Cat. No.: B13626506
M. Wt: 173.24 g/mol
InChI Key: MTFCKGYUNKZCRD-LURJTMIESA-N
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Description

Methyl (2S)-2-isothiocyanatopentanoate is a chiral ester derivative characterized by an isothiocyanate (–N=C=S) functional group at the second carbon of a pentanoate backbone, with an (S)-configured stereocenter. This compound belongs to the class of organosulfur compounds, which are notable for their reactivity and applications in organic synthesis, medicinal chemistry, and agrochemical research. Isothiocyanates, unlike their oxygen analogs (isocyanates), exhibit distinct electronic properties due to sulfur's polarizability, enhancing their nucleophilicity and enabling participation in cycloaddition reactions or interactions with biological targets.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl (2S)-2-isothiocyanatopentanoate

InChI

InChI=1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

MTFCKGYUNKZCRD-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)N=C=S

Canonical SMILES

CCCC(C(=O)OC)N=C=S

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl (2S)-2-isothiocyanatopentanoate

General Synthetic Routes to Isothiocyanates

Isothiocyanates (R–N=C=S) are commonly synthesized via three predominant methods:

  • Staudinger/Aza-Wittig Tandem Reaction: Starting from azides, triphenylphosphine reacts to form iminophosphorane intermediates, which upon treatment with carbon disulfide yield isothiocyanates.

  • Thiophosgene Method: Primary amines react with thiophosgene in the presence of a base to form isothiocyanates. Due to thiophosgene's toxicity, safer surrogates like di-(2-pyridyl) thionocarbamate or 1,1′-thiocarbonyldiimidazole are often employed.

  • Dithiocarbamate Desulfurization: Primary amines react with carbon disulfide and a base to form dithiocarbamate intermediates, which are then desulfurized using various reagents to yield isothiocyanates.

Among these, the dithiocarbamate desulfurization route offers a versatile and efficient approach, especially for amino acid derivatives such as this compound.

Microwave-Assisted Synthesis Using DMT/NMM/TsO− as Desulfurating Agent

A recent and highly efficient method involves a two-step, one-pot synthesis utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a novel desulfurating agent. This method has been successfully applied to synthesize isothiocyanate derivatives of amino acid methyl esters, including this compound, with low racemization and high yields.

Reaction Scheme
  • Formation of Dithiocarbamate Intermediate:
    The primary amine group of the amino acid methyl ester reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) at room temperature to form the dithiocarbamate intermediate.

  • Desulfurization to Isothiocyanate:
    The intermediate undergoes microwave-assisted desulfurization with DMT/NMM/TsO− at elevated temperature (around 90 °C), yielding the isothiocyanate product.

This method benefits from microwave irradiation, which accelerates the reaction and improves yields while preserving stereochemical integrity (enantiomeric ratio > 99:1).

Optimized Reaction Conditions and Yields
Parameter Condition Outcome / Yield (%)
Amine to CS₂ ratio 1:3 equivalents Efficient dithiocarbamate formation in 5 min at room temp
Base Triethylamine (Et₃N), 3 equiv. Optimal for high yield
Solvent Dichloromethane (DCM) or aqueous medium DCM preferred; aqueous yields slightly lower but acceptable
Desulfurating agent DMT/NMM/TsO−, 1.0–1.3 equiv. 90–92% yield in DCM; up to 89% in aqueous medium
Microwave conditions 3 min at 90 °C (200 W initial power) Rapid conversion with high yield
Racemization Negligible (er > 99:1) Stereochemistry preserved

(Table adapted from optimization studies on phenethylamine as model, applicable to amino acid esters including this compound).

Advantages of DMT/NMM/TsO− Method
  • High yields and purity with minimal side products.
  • Mild reaction conditions preserving stereochemistry.
  • Environmentally friendly compared to toxic reagents like thiophosgene.
  • Compatibility with microwave-assisted synthesis reduces reaction time.
  • Single coupling reagent simplifies purification and reduces by-products.

Alternative Methods and Considerations

  • Thiophosgene and Surrogates: Traditional but less favored due to toxicity and handling difficulties.

  • Staudinger/Aza-Wittig: Useful for azide precursors but requires careful control to avoid side reactions.

  • Other Desulfurating Agents: Tosyl chloride, iodine, mesyl chloride, and peptide coupling reagents (e.g., HBTU, PyBOP) have been used but often with lower efficiency or harsher conditions.

Summary Table of Preparation Methods for this compound

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Dithiocarbamate + DMT/NMM/TsO− Carbon disulfide, Et₃N, DMT/NMM/TsO− Microwave, 90 °C, 3 min 90–92 Fast, high yield, stereoretentive Requires microwave equipment
Thiophosgene Thiophosgene, base Room temp to reflux Variable Established method Toxic reagent, safety concerns
Staudinger/Aza-Wittig Azide, triphenylphosphine, CS₂ Room temp to mild heating Good Mild conditions Requires azide precursors
Other desulfurating agents Tosyl chloride, iodine, etc. Variable Moderate Alternative reagents Often harsher conditions

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-isothiocyanatopentanoate undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Methyl (2S)-2-isothiocyanatopentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isothiocyanatopentanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, altering their function. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl (2S)-2-isothiocyanatopentanoate and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Features Applications/Reactivity References
Methyl (2S,3S)-2-isocyanato-3-methylpentanoate C₈H₁₃NO₃ Isocyanate (–N=C=O), ester Chiral centers at C2 (S) and C3 (S); methyl branch at C3. Intermediate in asymmetric synthesis; less electrophilic than isothiocyanates.
Methyl (2S)-2-hydroxy-3-methylbutanoate C₆H₁₂O₃ Hydroxyl (–OH), ester Hydrophilic due to –OH; prone to oxidation or ester hydrolysis. Flavoring agent; precursor for biodegradable polymers.
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanoate C₁₃H₁₃NO₂S Thiazole, ester Aromatic thiazole ring enhances stability; π-π interactions in drug design. Antimicrobial or anticancer scaffolds.

Q & A

Q. What databases or tools are recommended for comparing spectroscopic data of this compound derivatives?

  • Methodological Answer : PubChem and EPA DSSTox provide reference spectra and toxicity profiles. Computational tools like ACD/Labs or MNova assist in NMR/IR peak assignment, while the NIST Chemistry WebBook offers validated IR and MS libraries .

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